molecular formula C17H21N3OS B413840 (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Cat. No.: B413840
M. Wt: 315.4g/mol
InChI Key: LWVUAWHWEMYMOW-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its ability to interact with different molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of 4-dimethylaminobenzaldehyde with thiazolidinone derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The compound may also interact with cellular pathways, influencing processes such as cell division and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various research fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C17H21N3OS

Molecular Weight

315.4g/mol

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one

InChI

InChI=1S/C17H21N3OS/c1-19(2)14-8-6-13(7-9-14)12-15-16(21)18-17(22-15)20-10-4-3-5-11-20/h6-9,12H,3-5,10-11H2,1-2H3/b15-12-

InChI Key

LWVUAWHWEMYMOW-QINSGFPZSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCC3

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCCC3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCC3

solubility

4.7 [ug/mL]

Origin of Product

United States

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